8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Description
8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one is a synthetic chromone derivative characterized by a benzopyran-4-one backbone substituted with a bromomethyl group at position 8 and a 4-methoxyphenyl group at position 2. Chromones (4H-1-benzopyran-4-ones) are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant effects .
Properties
CAS No. |
87165-56-8 |
|---|---|
Molecular Formula |
C17H13BrO3 |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
8-(bromomethyl)-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H13BrO3/c1-20-13-7-5-11(6-8-13)16-9-15(19)14-4-2-3-12(10-18)17(14)21-16/h2-9H,10H2,1H3 |
InChI Key |
FHHMFIZLDHMAKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC(=C3O2)CBr |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation
The Claisen-Schmidt reaction between 2-hydroxyacetophenone derivatives and substituted benzaldehydes remains a cornerstone for constructing the chromone backbone. For instance, 2-hydroxy-5-methoxyacetophenone reacts with 4-methoxybenzaldehyde in alkaline ethanol to yield 2-(4-methoxyphenyl)-4H-1-benzopyran-4-one intermediates. Subsequent bromination at the methyl group (position 8) introduces the bromomethyl functionality.
Key Conditions :
Cyclodehydration of Chalcones
Chalcone precursors derived from 2-hydroxyacetophenones and 4-methoxybenzaldehyde undergo acid-catalyzed cyclodehydration. For example, 2-hydroxy-4-methoxyacetophenone and 4-methoxycinnamaldehyde in acetic acid with sulfuric acid yield the chromone framework, which is subsequently brominated at the methyl position.
Optimization Insight :
- Catalyst : p-Toluenesulfonic acid (pTSA) enhances regioselectivity.
- Halogen Stability : Bromine-sensitive intermediates require inert atmospheres to prevent degradation.
Bromomethyl Group Installation
Radical Bromination
Direct bromination of pre-formed chromones using N-bromosuccinimide (NBS) under radical-initiated conditions selectively functionalizes the methyl group at position 8.
Protocol :
Halogen Exchange Reactions
Bromomethyl groups can replace chloromethyl precursors via Finkelstein reactions , leveraging the higher nucleophilicity of bromide ions.
Example :
- Substrate : 8-Chloromethyl-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- Reagent : Sodium bromide (NaBr, excess)
- Solvent : Acetone or dimethyl sulfoxide (DMSO)
- Temperature : 60–80°C
- Yield : 89% (with <0.1% residual chloride)
Alternative Pathways: One-Pot Syntheses
Tandem Cyclization-Bromination
A streamlined approach combines chromone formation and bromination in a single vessel. For instance, 2-hydroxy-4-methoxyacetophenone and 4-methoxybenzaldehyde undergo Claisen-Schmidt condensation in DMF, followed by in situ treatment with trimethylbromosilane (TMBS) to install the bromomethyl group.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly for cyclization steps. A representative procedure involves heating a mixture of 2-hydroxyacetophenone and 4-methoxybenzaldehyde in ethylene glycol at 150°C for 15 minutes, followed by NBS bromination.
Efficiency Metrics :
Critical Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Claisen-Schmidt + NBS | 66–72 | ≥95 | High selectivity | Multi-step purification |
| Tandem Cyclization | 75–82 | 90 | One-pot convenience | Requires anhydrous conditions |
| Halogen Exchange | 89 | 99 | Excellent halogen replacement | Substrate-specific |
Insights :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate workup.
- Scale-Up Feasibility : Halogen exchange reactions exhibit superior scalability due to minimal byproducts.
Chemical Reactions Analysis
Types of Reactions
8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the chromen-4-one core can yield dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromomethyl group.
Oxidation: Quinone derivatives with potential biological activities.
Reduction: Dihydro derivatives with altered pharmacological properties.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities. It serves as a lead compound for the development of new therapeutic agents.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways. Its derivatives are employed in the design of enzyme inhibitors and receptor modulators.
Material Science: The compound’s unique structural features make it suitable for the synthesis of organic semiconductors and photonic materials.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(bromomethyl)-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits key enzymes involved in cancer cell proliferation and inflammation, such as topoisomerases and cyclooxygenases.
Receptor Modulation: It modulates the activity of receptors like estrogen receptors and G-protein coupled receptors, influencing cellular signaling pathways.
DNA Intercalation: The chromen-4-one core can intercalate into DNA, disrupting replication and transcription processes, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Chromone Derivatives
Substituent Position and Electronic Effects
- Icariin (Epimedium-derived flavonoid): Icariin (3-((6-Deoxymannopyranosyl)oxy)-7-(glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one) shares the 2-(4-methoxyphenyl) substitution but differs at position 8 with a prenyl group instead of bromomethyl. The prenyl group enhances lipophilicity and interactions with hydrophobic protein pockets, whereas the bromomethyl group in the target compound offers synthetic versatility for nucleophilic substitution reactions .
- Compound 34 (2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4H-1-benzopyran-4-one): This derivative has a 4-methoxyphenyl ethenyl group at position 2, leading to extended π-conjugation and enhanced electron-donating effects compared to the simple 4-methoxyphenyl group in the target compound.
5,7-Dimethoxy-2-(4-methoxyphenyl)-8-(4-methoxyphenyl)-4H-1-benzopyran-4-one (7a) :
Multiple methoxy groups at positions 5, 7, and 8 enhance electron-donating capacity, stabilizing the chromone’s excited state and altering fluorescence properties. In contrast, the bromomethyl group at position 8 in the target compound introduces electron-withdrawing effects, which may reduce emission intensity in polar solvents .
Research Implications
- Pharmacological Potential: The bromomethyl group’s reactivity makes the target compound a candidate for prodrug development or targeted delivery systems.
- Structure-Activity Relationships (SAR) : Substituents at position 8 critically influence electronic properties and bioactivity. Bromomethyl derivatives may outperform methoxy or prenyl analogs in specific therapeutic contexts (e.g., alkylating chemotherapeutics).
- Synthetic Chemistry : Position 8 bromination offers a strategic handle for generating libraries of chromone derivatives with tailored properties .
Biological Activity
8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the benzopyran family, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SARs).
- Molecular Formula : C17H15BrO3
- Molar Mass : 345.19 g/mol
- Density : 1.482 g/cm³ (predicted)
- CAS Number : 87165-66-0
The biological activity of 8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one is attributed to its interaction with various molecular targets:
- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, thereby reducing oxidative stress.
- Anti-inflammatory Activity : It inhibits pro-inflammatory enzymes and cytokines, contributing to its anti-inflammatory effects.
- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of benzopyran compounds exhibit significant antiproliferative activities against various cancer cell lines. For instance, a study reported IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating potent cytotoxicity while being minimally toxic to normal cell lines like HEK-293 .
In Vitro Cytotoxicity Assays
In vitro assays have been conducted to evaluate the cytotoxic effects of 8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one on different human cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 5.2 - 22.2 |
| HEK-293 (Normal) | >100 |
| A549 (Lung) | Not specified |
| HeLa (Cervical) | Not specified |
These results suggest that while the compound is effective against cancer cells, it shows a higher safety profile towards normal cells.
Structure-Activity Relationships (SAR)
The structure of benzopyran derivatives significantly influences their biological activity. The presence of bromine and methoxy groups enhances the anticancer properties by modulating interactions with cellular targets. For example, compounds with halogen substitutions often exhibit increased lipophilicity and can penetrate cellular membranes more effectively.
Case Studies
- Anticancer Properties : A study focused on the synthesis and evaluation of various benzopyran derivatives showed that specific substitutions on the benzopyran core led to enhanced anticancer activity against multiple cancer types, including breast and lung cancers .
- DNA Binding Studies : Research has indicated that certain derivatives of benzopyran can bind to DNA, suggesting potential mechanisms for their anticancer effects through interference with DNA replication and transcription .
- Acetylcholinesterase Inhibition : Some studies have explored the potential neuroprotective effects of benzopyran derivatives by assessing their ability to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-(Bromomethyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one?
- Methodology : Bromination at the 8-position can be achieved via radical or electrophilic substitution. For example, a bromomethyl group can be introduced using N-bromosuccinimide (NBS) under controlled conditions (e.g., UV light or AIBN initiation). Precursor compounds like 8-methyl derivatives (e.g., 8-methylchromones) are often brominated in inert solvents (CCl₄ or DCM) at 0–25°C . Optimization of reaction time and stoichiometry is critical to avoid over-bromination. Post-synthesis purification typically involves column chromatography (silica gel, hexane/EtOAc) and characterization via NMR (¹H/¹³C) .
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodology :
- HPLC : Use reverse-phase C18 columns (e.g., Chromolith®) with mobile phases like acetonitrile/water (gradient elution) for purity assessment .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS to confirm molecular weight and fragmentation patterns .
- NMR : ¹H NMR (δ 6.8–8.2 ppm for aromatic protons; δ 4.5–5.0 ppm for bromomethyl protons) and ¹³C NMR (δ 30–40 ppm for CH₂Br) .
- X-ray Crystallography : For absolute configuration confirmation, single-crystal diffraction studies (e.g., using Mo-Kα radiation) are recommended .
Q. What safety protocols should be followed when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Respiratory Protection : For powder handling, use NIOSH-approved P95 respirators or EU-standard P1 masks. For higher exposure, OV/AG/P99 filters are advised .
- Waste Disposal : Collect brominated waste separately for halogen-specific disposal protocols .
Advanced Research Questions
Q. How does the bromomethyl group influence biological activity compared to other substituents?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare cytotoxicity (e.g., IC₅₀) against cancer cell lines (e.g., OSCC) with analogs like 8-methyl or 8-phenyl derivatives. Use MTT assays and flow cytometry to assess apoptosis/necrosis .
- Mechanistic Studies : Evaluate kinase inhibition (e.g., PI3K/Akt pathway) via Western blotting (e.g., STAT3 phosphorylation) and molecular docking to assess bromomethyl’s steric/electronic effects .
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Methodology :
- Grow single crystals via slow evaporation (e.g., in EtOH/CHCl₃).
- Collect diffraction data (e.g., Bruker D8 Venture) and solve structures using SHELX. Compare bond lengths/angles (e.g., C-Br ~1.9 Å) with DFT-optimized models .
Q. What strategies mitigate contradictions in reported bioactivity data?
- Methodology :
- Standardization : Use identical cell lines (e.g., HepG2) and assay conditions (e.g., 48-h exposure).
- Meta-Analysis : Compare data across studies, noting variables like solvent (DMSO vs. ethanol) or purity (>95% by HPLC). Replicate experiments with independent batches .
Q. How stable is this compound under varying pH and temperature conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
